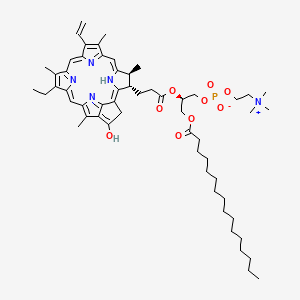
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC is a phospholipid-porphyrin conjugate. It is composed of phosphatidylcholine containing palmitic acid at the sn-1 position and the photosensitizer pyropheophorbide a at the sn-2 position . This compound is known for its unique properties, including its ability to generate reactive oxygen species under irradiation with near-infrared light, making it useful in various scientific applications .
Méthodes De Préparation
The synthesis of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC involves the conjugation of phosphatidylcholine with pyropheophorbide a. The reaction typically requires the use of specific reagents and conditions to ensure the successful attachment of the photosensitizer to the phospholipid. Industrial production methods may involve the use of lipid nanoparticles to encapsulate the compound, which can then be dissociated under irradiation with near-infrared light .
Analyse Des Réactions Chimiques
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC undergoes various chemical reactions, including:
Oxidation: The compound generates reactive oxygen species (ROS) under irradiation with near-infrared light.
Substitution: The phosphatidylcholine moiety can undergo substitution reactions, particularly at the sn-1 and sn-2 positions.
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents, acids, and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC involves its ability to generate reactive oxygen species under irradiation with near-infrared light. This process disrupts cellular membranes and allows the release of encapsulated molecules, such as siRNA, into the cytosol . The compound targets the endolysosomal membrane and generates ROS, which play a crucial role in its photodynamic effects .
Comparaison Avec Des Composés Similaires
1-Palmitoyl-2-Pyropheophorbide a-sn-glycero-3-PC can be compared with other similar compounds, such as:
1-Palmitoyl-2-Arachidonoyl-sn-glycero-3-PC: This compound features palmitic acid and arachidonic acid at the sn-1 and sn-2 positions, respectively, and is involved in chronic inflammation and vascular disease.
1-Oleoyl-2-Palmitoyl-sn-glycero-3-PC: This compound contains oleic acid and palmitic acid at the sn-1 and sn-2 positions, respectively, and is found in biological membranes.
The uniqueness of this compound lies in its ability to generate reactive oxygen species under near-infrared light, making it particularly useful in photodynamic therapy and other applications requiring controlled ROS generation .
Propriétés
Formule moléculaire |
C57H82N5O9P |
|---|---|
Poids moléculaire |
1012.3 g/mol |
Nom IUPAC |
[(2R)-2-[3-[(21S,22S)-16-ethenyl-11-ethyl-4-hydroxy-12,17,21,26-tetramethyl-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,4,6,8(26),9,11,13(25),14,16,18(24),19-undecaen-22-yl]propanoyloxy]-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C57H82N5O9P/c1-11-14-15-16-17-18-19-20-21-22-23-24-25-26-53(64)68-35-41(36-70-72(66,67)69-30-29-62(8,9)10)71-54(65)28-27-44-39(6)48-32-46-37(4)42(12-2)50(58-46)33-47-38(5)43(13-3)51(59-47)34-49-40(7)55-52(63)31-45(56(44)60-48)57(55)61-49/h12,32-34,39,41,44H,2,11,13-31,35-36H2,1,3-10H3,(H2-,58,59,60,61,63,66,67)/t39-,41+,44-/m0/s1 |
Clé InChI |
JNOZUNXGSWKOPZ-WXDPHDKQSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CC[C@H]1[C@@H](C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC1C(C2=CC3=NC(=CC4=NC(=CC5=C(C6=C(CC(=C1N2)C6=N5)O)C)C(=C4C)CC)C(=C3C)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



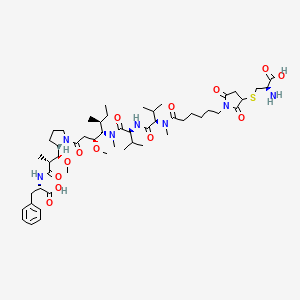
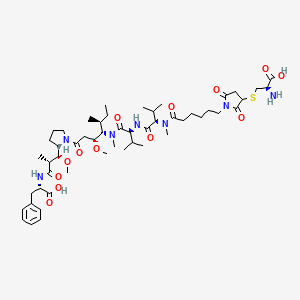
![(9R,12R,13Z,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855516.png)
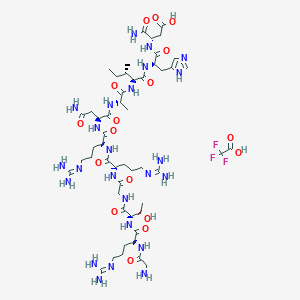
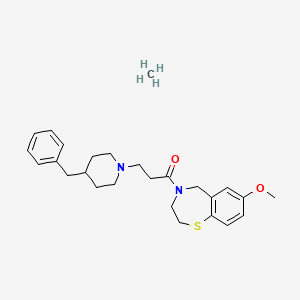
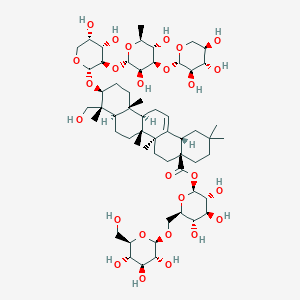

![trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate;hydrate](/img/structure/B10855535.png)

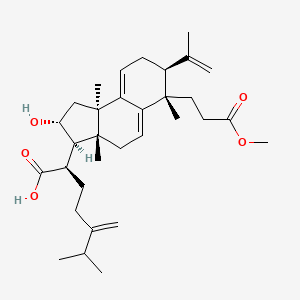
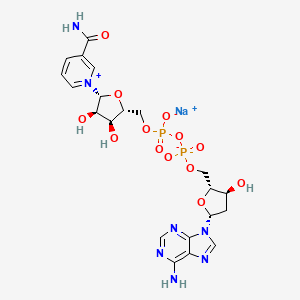
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855562.png)

